2-Chloro-N-(2,3,4-trimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2,3,4-trimethoxyphenyl)acetamide is an organic compound with a molecular formula of C11H14ClNO4. This compound is characterized by the presence of a chloroacetamide group attached to a trimethoxyphenyl ring. It is primarily used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,3,4-trimethoxyphenyl)acetamide typically involves the reaction of 2,3,4-trimethoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,3,4-Trimethoxyaniline+Chloroacetyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,3,4-trimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-N-(2,3,4-trimethoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,3,4-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-chloroacetyl)-N-(3,4,5-trimethoxyphenyl)acetamide
- 2-Chloro-N-(3-chlorophenyl)acetamide
Uniqueness
2-Chloro-N-(2,3,4-trimethoxyphenyl)acetamide is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its reactivity and biological activity
Properties
CAS No. |
860572-09-4 |
---|---|
Molecular Formula |
C11H14ClNO4 |
Molecular Weight |
259.68 g/mol |
IUPAC Name |
2-chloro-N-(2,3,4-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C11H14ClNO4/c1-15-8-5-4-7(13-9(14)6-12)10(16-2)11(8)17-3/h4-5H,6H2,1-3H3,(H,13,14) |
InChI Key |
OOYOFLHBKSTNND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)NC(=O)CCl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.